molecular formula C22H17N3O2 B4880219 2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide

2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide

Cat. No. B4880219
M. Wt: 355.4 g/mol
InChI Key: DXUIVWYUYTYFRN-SSZFMOIBSA-N
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Description

2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. C16 belongs to the class of indole-based compounds and has been shown to have promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which further enhances its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer treatment. Studies have also shown that this compound can enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability for research purposes.

Future Directions

Future research on 2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide should focus on its potential applications in combination therapy with other anticancer agents. Studies should also investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Additionally, research should focus on the development of more efficient synthesis methods for this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide involves the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate, which is then reacted with indole-3-carboxaldehyde to yield the final product. The process is carried out under controlled conditions and requires expertise in organic chemistry.

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide has been extensively studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-3-12-25-15-17(20-6-4-5-7-21(20)25)13-16(14-23)22(26)24-18-8-10-19(27-2)11-9-18/h1,4-11,13,15H,12H2,2H3,(H,24,26)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUIVWYUYTYFRN-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC#C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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